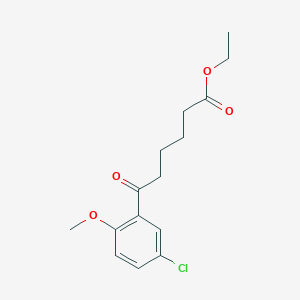
Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate, also known as CMOP, is a synthetic compound that has been used in a variety of scientific research applications. CMOP has been found to have a variety of biochemical and physiological effects, which makes it an important tool in laboratory experiments.
Applications De Recherche Scientifique
Enantioselectivity in Reductions
- A study demonstrated the enantioselectivity in the reduction of alkyl 6-chloro-3-oxohexanoates, which are structurally related to Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate. The reductions were influenced by the nature of the ester alkoxy substituent, highlighting the compound's role in the synthesis of chirally specific molecules like (R)-(+)-α-lipoic acid (Gopalan & Jacobs, 1990).
Crystal and Molecular Structure Studies
- Research into the crystal and molecular structures of compounds structurally similar to this compound, like Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, provides insights into the potential applications of these compounds in molecular chemistry (Kaur et al., 2012).
Reactions with Diethyl Malonate and Others
- Ethyl 4-bromo and chloro-3-oxobutanoate, related to this compound, react with diethyl malonate and other compounds, leading to various derivatives. Such reactions are significant for understanding the chemical behavior and potential applications of these esters in synthetic chemistry (Kato et al., 1978).
Synthesis of Biotin
- The compound has been used in the regioselective chlorination of a methyl group in a similar ester, leading to the synthesis of key compounds in biotin (vitamin H) synthesis. This demonstrates its potential role in the synthesis of biologically significant molecules (Zav’yalov et al., 2006).
Enantiomeric Pairing
- The synthesis of enantiomeric compounds, like the (1SR,2SR,5RS,6RS)-5-ethyl-4-(4-methoxyphenyl)-2,6-dimethyl-3-cyclohexenecarboxylic acid, indicates the relevance of this compound in studying stereoselective reactions (Xie et al., 2004).
Antitubercular and Antimicrobial Activity
- Compounds derived from the chemical structure of this compound have been evaluated for their antitubercular and antimicrobial activity, suggesting potential applications in medical and pharmaceutical research (Kachhadia et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4/c1-3-20-15(18)7-5-4-6-13(17)12-10-11(16)8-9-14(12)19-2/h8-10H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCOPIYSIIQHOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249235 |
Source


|
| Record name | Ethyl 5-chloro-2-methoxy-ε-oxobenzenehexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951886-73-0 |
Source


|
| Record name | Ethyl 5-chloro-2-methoxy-ε-oxobenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-chloro-2-methoxy-ε-oxobenzenehexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














